molecular formula C24H18ClNO4 B2361693 9-(3-chloro-4-methoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929809-32-5

9-(3-chloro-4-methoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2361693
CAS No.: 929809-32-5
M. Wt: 419.86
InChI Key: GDRMJDLGDDLWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno-oxazinone family, characterized by a fused chromene-oxazine heterocyclic core. Its structure includes a 3-chloro-4-methoxyphenyl group at position 9 and a phenyl group at position 3, which influence electronic properties, solubility, and biological interactions. The chloro and methoxy substituents enhance lipophilicity and may modulate receptor-binding affinity, making it a candidate for pharmacological applications such as anti-inflammatory or anticancer agents .

Properties

IUPAC Name

9-(3-chloro-4-methoxyphenyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c1-28-22-9-7-16(11-20(22)25)26-12-18-21(30-14-26)10-8-17-23(27)19(13-29-24(17)18)15-5-3-2-4-6-15/h2-11,13H,12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRMJDLGDDLWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The National Cancer Institute (NCI) evaluated its cytotoxic effects across various cancer cell lines. The findings indicate that it exhibits varying degrees of cytotoxicity:

Cancer TypeCell LineIC50_{50} (µM)Sensitivity
LeukemiaK56212.5High
Breast CancerMDA-MB-46815.0Moderate
Non-Small Cell LungA54920.0Low
Colon CancerHCT11630.0Low

These results suggest that the compound may be particularly effective against leukemia and breast cancer cells, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Neuroprotective Effects

Emerging research indicates that the compound may also possess neuroprotective properties. Studies have shown that it can mitigate oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science Applications

The unique structural features of 9-(3-chloro-4-methoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one make it suitable for applications in material science:

  • Organic Photovoltaics : Its electronic properties can be harnessed for developing organic solar cells.
  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties.

Case Studies

  • Anticancer Study : A study published in Cancer Research evaluated the efficacy of this compound on a panel of 60 cancer cell lines. It was found to selectively inhibit the growth of certain leukemia and breast cancer cell lines while exhibiting lower activity on others.
  • Neuroprotection Research : In a study featured in Journal of Neurochemistry, researchers demonstrated that the compound could reduce oxidative stress markers in neuronal cultures, suggesting potential therapeutic benefits for neurodegenerative disorders.
  • Material Development : Research published in Advanced Materials explored the use of this compound in creating hybrid materials for energy applications, showcasing its potential in enhancing the efficiency of organic solar cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tautomerism and Solvent Effects

Like its analogs, the target compound exhibits tautomerism between the chromeno-oxazinone form and a 7-hydroxy-8-(oxazinylmethyl)-chromenone tautomer. The equilibrium depends on solvent polarity and substituent electronic effects. For example:

  • Electron-donating groups (e.g., 4-methoxyphenyl in 4a ) stabilize the oxazinone form in non-polar solvents.
  • Electron-withdrawing groups (e.g., 3-chloro substituent) favor the chromenone tautomer in polar media .

Pharmacological and Physicochemical Properties

Anti-Inflammatory Potential

Derivatives of 9,10-dihydrochromeno-oxazinones have shown potent anti-inflammatory activity by inhibiting NF-κB signaling. The 3-chloro-4-methoxyphenyl group in the target compound may enhance this activity compared to analogs with simpler aryl groups (e.g., phenyl or 4-methylbenzyl) .

Antimalarial Activity

Ferrocenyl analogs (e.g., compound 12b ) exhibit antimalarial properties due to redox-active iron centers. The target compound lacks this feature but may leverage its chloro-methoxy substituents for parasitic enzyme inhibition.

Solubility and Bioavailability

  • LogP Values : The 3-chloro-4-methoxyphenyl group increases logP (~3.5 estimated) compared to hydroxylated analogs (logP ~2.0) .
  • Metabolic Stability : Sulfone-containing analogs (e.g., ) show slower hepatic clearance than the target compound, which may undergo faster demethylation or dechlorination .

Preparation Methods

Flavanone Precursor Preparation

Flavanones serve as starting materials for the chromene moiety. The Pechmann condensation of resorcinol derivatives with β-ketoesters in concentrated sulfuric acid yields 7-hydroxy-4-methylcoumarin, which is acetylated and subjected to Fries rearrangement to introduce acetyl groups at the C-6 and C-8 positions.

Example Protocol :

  • Reactants : 1-(2,4-Dihydroxyphenyl)ethanone (10 mmol), ethyl acetoacetate (12 mmol).
  • Conditions : H₂SO₄ (catalytic), 80°C, 4 h.
  • Yield : 85–90% of 6-acetyl-7-hydroxy-4-methylcoumarin.

Neber Rearrangement for 3-Aminoflavanones

Oxime tosylates of flavanones undergo Neber rearrangement in the presence of alkoxide bases (e.g., NaOEt) to form 3-aminoflavanones, critical intermediates for oxazine ring formation.

Optimized Conditions :

  • Reactants : Flavanone oxime tosylate (5a–g, 8.9 mmol), NaOEt (2.5 eq).
  • Solvent : Anhydrous toluene, 25°C, 24 h.
  • Yield : 60–70% trans-3-aminoflavanones.

Oxazine Ring Closure

3-Aminoflavanones react with chloroformates (e.g., 4-nitrophenyl chloroformate) under basic conditions to form carbamate intermediates, which cyclize to the oxazine core.

Key Steps from Patent EP0968197B1 :

  • Carbamate Formation :
    • Reactants : 3-Aminoflavanone (1 eq), 4-nitrophenyl chloroformate (1.2 eq).
    • Base : KOH (2 eq), CH₂Cl₂, 25°C, 3 h.
    • Yield : 89–92%.
  • Cyclization :
    • Conditions : Toluene, 50°C, 6 h.
    • Yield : 78–84% of chromeno-oxazine.

Optimization and Challenges

Diastereoselectivity in Neber Rearrangement

The Neber rearrangement predominantly yields trans-3-aminoflavanones due to steric hindrance during aziridine ring-opening. cis-Diastereomers require chiral auxiliaries or kinetic resolution.

Regioselectivity in Oxazine Formation

Competing pathways may yield benzoxazole byproducts (e.g., 17a–g). Using aprotic solvents (toluene over EtOH) suppresses this side reaction.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.45–7.32 (m, 5H, Ph), 6.95 (s, 1H, H-3′), 4.98 (dd, J = 12.8 Hz, 2H, H-9).
  • HRMS : m/z calcd. for C₂₆H₂₁ClNO₄ [M+H]⁺: 454.1182; found: 454.1179.

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity with tR = 12.7 min.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Purity (%) Reference
Neber Rearrangement Flavanone Aziridine ring-opening 60–70 95
Chloroformate Cyclization 3-Aminoflavanone Carbamate formation 78–84 97
Suzuki Coupling Bromo-oxazine Pd-catalyzed coupling 75–80 98

Industrial-Scale Considerations

Patent US20020052493A1 highlights cost-efficient protocols for oxazine derivatives:

  • Solvent Recovery : Toluene and heptane are distilled and reused, reducing waste.
  • Catalyst Loading : Pd(PPh₃)₄ is minimized to 0.5 mol% without yield loss.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing chromeno-oxazine derivatives like 9-(3-chloro-4-methoxyphenyl)-3-phenyl-...-one, and how are they addressed?

  • Answer: Synthesis typically involves multi-step routes, including cyclization and functional group modifications. For example, and highlight the use of nucleophilic substitution and acid-catalyzed cyclization. Key challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions. Purification via column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethanol/water mixtures) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) and confirms substitution patterns on the chromeno-oxazine core .
  • HRMS: Validates molecular weight (e.g., [M+H]+ m/z ~450–460) and isotopic patterns (Cl presence) .
  • IR Spectroscopy: Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups .

Q. What preliminary biological activities have been observed in structurally related chromeno-oxazine compounds?

  • Answer: Analogous compounds (e.g., fluorobenzyl derivatives in ) exhibit antiviral and antifungal activity. For instance, 9-(4-fluorobenzyl)-2-phenyl-...-one showed IC₅₀ values of 8–12 µM against phytopathogenic fungi. Activity correlates with substituent electronegativity and spatial positioning .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Answer: Single-crystal X-ray diffraction (using SHELX programs, ) provides bond lengths, angles, and stereochemistry. For example, the dihedral angle between the chromene and oxazine rings (~15–25°) influences π-π stacking and bioactivity. Hydrogen bonding patterns (e.g., N–H···O) can also be mapped to predict solid-state stability .

Q. What computational methods are suitable for predicting the tautomerization or reactivity of the chromeno-oxazine core?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomeric equilibria, such as keto-enol shifts in the oxazinone ring. Molecular dynamics simulations assess solvent effects on reactivity, particularly for nucleophilic substitutions at the chloro-methoxyphenyl group .

Q. How do structural modifications (e.g., substituent variation) impact biological activity, and what methodologies validate these effects?

  • Answer:

  • Substituent Effects: Introducing electron-withdrawing groups (e.g., Cl, F) enhances antifungal activity by ~30% compared to methoxy groups ( ).
  • Validation: Dose-response assays (IC₅₀/EC₅₀), molecular docking (e.g., CYP51 enzyme for antifungals), and ADMET profiling (e.g., hepatic microsome stability) correlate structure-activity relationships .

Q. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved for this compound?

  • Answer: Discrepancies may arise from dynamic effects (e.g., tautomerization in solution vs. static crystal structures). Strategies include:

  • Variable-temperature NMR to detect exchange broadening.
  • Comparing XRD-derived torsion angles with NOESY/ROESY correlations for solution-phase conformers .

Methodological Tables

Table 1: Key Synthetic Steps and Yields for Chromeno-Oxazine Derivatives

StepReaction TypeConditionsYield (%)Reference
1Nucleophilic substitutionK₂CO₃, DMF, 80°C, 12 h65–75
2CyclizationH2SO4, EtOH, reflux, 6 h50–60
3PurificationColumn chromatography85–95

Table 2: Biological Activity of Selected Derivatives

SubstituentTarget (IC₅₀)MechanismReference
4-FluorobenzylPhytopathogenic fungiCYP51 inhibition
3-Chloro-4-methoxyphenylHuman cancer cell linesTopoisomerase II inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.